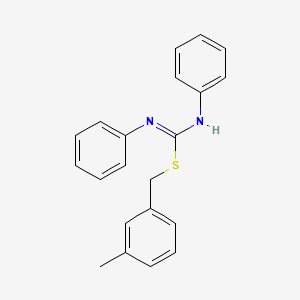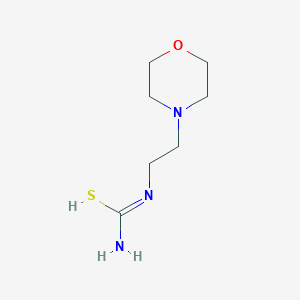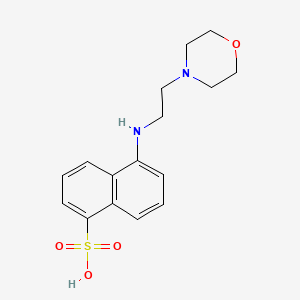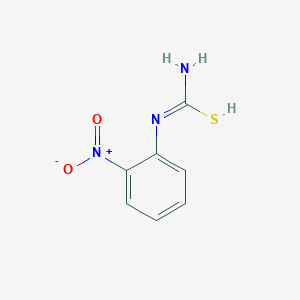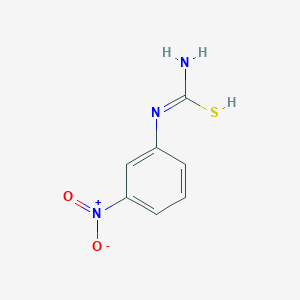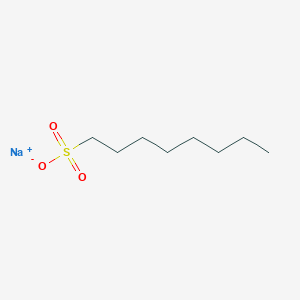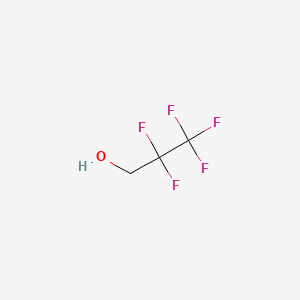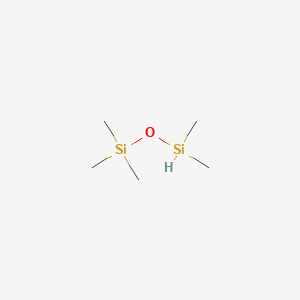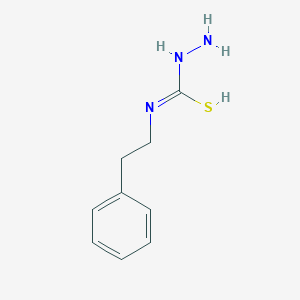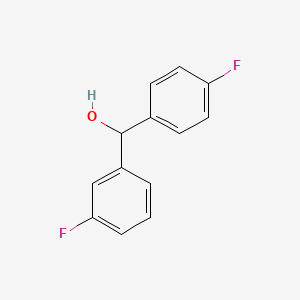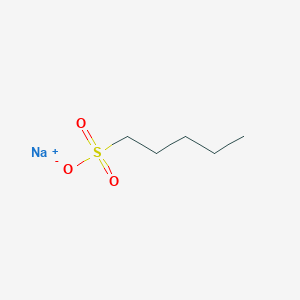
sodium;pentane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium pentane-1-sulfonate can be synthesized through the sulfonation of pentane using sodium sulfite and bromopentane. The reaction typically involves heating the mixture to 190-210°C and maintaining the temperature for 10-20 hours . Another method involves adding anhydrous sodium sulfite, water, bromopentane, and tetrapropylammonium bromide into a reaction container, followed by heating and refluxing until the reaction liquid is clarified .
Industrial Production Methods
In industrial settings, the preparation of sodium pentane-1-sulfonate involves similar synthetic routes but on a larger scale. The reaction mixture is often subjected to distillation under reduced pressure to remove moisture, followed by drying and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Sodium pentane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with sodium pentane-1-sulfonate include sodium sulfite, bromopentane, and various catalysts such as tetrapropylammonium bromide . The reactions typically occur under elevated temperatures and may require refluxing or distillation.
Major Products
The major products formed from reactions involving sodium pentane-1-sulfonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the sulfonate group can be replaced by other functional groups, leading to the formation of various sulfonated derivatives .
Scientific Research Applications
Sodium pentane-1-sulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of sodium pentane-1-sulfonate involves its role as an ion-pairing reagent. It interacts with analytes in HPLC, enhancing their retention and separation on the chromatographic column . The compound’s anionic nature allows it to form ion pairs with positively charged analytes, facilitating their analysis.
Comparison with Similar Compounds
Sodium pentane-1-sulfonate can be compared with other similar compounds, such as:
Sodium hexanesulfonate: Similar in structure but with a longer carbon chain, leading to different solubility and ion-pairing properties.
Sodium octanesulfonate: Another longer-chain sulfonate used in similar applications but with distinct chromatographic behaviors.
Sodium heptanesulfonate: Used in HPLC for similar purposes but with variations in retention times and separation efficiencies.
Conclusion
Sodium pentane-1-sulfonate is a versatile compound with significant applications in scientific research and industry. Its unique properties as an ion-pairing reagent make it invaluable in analytical chemistry, while its role as a surfactant extends its utility to various biological and industrial processes.
Properties
IUPAC Name |
sodium;pentane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBLTDOHDSGGDT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
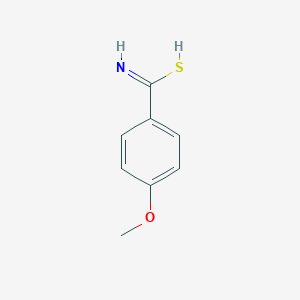
![2-[4-(3-Methylbenzoyl)piperazin-1-ium-1-yl]acetate](/img/structure/B7724892.png)
